molecular formula C22H26O12 B2764434 Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate CAS No. 1094864-89-7

Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate

Cat. No.: B2764434
CAS No.: 1094864-89-7
M. Wt: 482.438
InChI Key: ZEFPWGPRJNASSL-UHFFFAOYSA-N
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Description

Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate (IUPAC name: 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid methyl ester) is a synthetic acetylated glycoside derivative. Its molecular formula is C₂₁H₂₄O₁₂, with a molecular weight of 468.41 g/mol . Structurally, it consists of a methyl benzoate group linked via an ether bond to a fully acetylated glucopyranosyl moiety. The compound is characterized by six acetyl groups—three on the glucopyranosyl ring and one on the methylene bridge—which enhance its lipophilicity and stability compared to non-acetylated analogs.

Properties

IUPAC Name

methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFPWGPRJNASSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate typically involves the acetylation of precursor moleculesCommon reagents used in these reactions include acetic anhydride and pyridine, which facilitate the acetylation process under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The acetyl groups can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate involves its interaction with specific molecular targets. The acetyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications/Properties
Target Compound C₂₁H₂₄O₁₂ 468.41 Acetylated glucopyranosyl + methyl benzoate Potential prodrug, polymer intermediates
Sucrose Octaacetate C₂₈H₃₈O₁₉ 678.6 Fully acetylated sucrose (glucose + fructose) Pesticides, plastics, lacquers
2α-Mannobiose Octaacetate C₂₈H₃₈O₁₉ 678.6 Acetylated mannose disaccharide Biochemical research, chiral synthesis
Cellulose Triacetate C₄₀H₅₄O₂₇ 966.8 Acetylated cellulose polymer Films, fibers, membranes
Methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate C₁₄H₁₈O₈ 314.29 Non-acetylated glucopyranosyl + methyl benzoate Hydrolyzable prodrug, natural product derivatives
Key Comparative Analyses

a. Acetylation and Stability

  • The target compound’s acetyl groups confer enhanced lipophilicity and resistance to enzymatic hydrolysis compared to its non-acetylated counterpart (C₁₄H₁₈O₈) . This makes it more suitable for applications requiring prolonged stability, such as controlled drug release.
  • In contrast, sucrose octaacetate (C₂₈H₃₈O₁₉) shares similar acetylation but lacks the benzoate moiety, limiting its use in pharmaceutical contexts .
Physicochemical Properties
  • Solubility : The acetyl groups in the target compound reduce water solubility compared to hydroxyl-rich analogs (e.g., C₁₄H₁₈O₈ in ) but improve compatibility with organic solvents .
  • Thermal Stability : Its lower molecular weight (468.41 g/mol) versus sucrose octaacetate (678.6 g/mol) suggests higher volatility, which may influence processing in polymer formulations .

Biological Activity

Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound with the molecular formula C22H26O12C_{22}H_{26}O_{12}. This compound features a benzene ring substituted with a methoxy group and a heavily acetylated sugar moiety. Its unique structural characteristics make it a subject of interest in various biological and chemical studies.

Antioxidant Properties

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant activities. These properties are crucial for mitigating oxidative stress in biological systems. For instance, certain derivatives have shown strong antioxidant efficacy comparable to established antioxidants in cell-based experiments .

Anti-Melanogenic Effects

In studies involving B16F10 melanoma cells, various analogs of this compound have demonstrated potent anti-melanogenic effects. Specifically, some analogs inhibited melanin production and tyrosinase activity, which is pivotal in the biosynthesis of melanin. The efficacy of these compounds was assessed through IC50 values, with some analogs showing inhibition rates significantly stronger than that of kojic acid, a commonly used skin-lightening agent .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some analogs exhibit low toxicity at concentrations below 20 µM, others may present significant cytotoxic effects at lower concentrations. For example, one analog showed concentration-dependent cytotoxicity even at 2.5 µM, leading to its exclusion from further biological activity evaluations .

Interaction Studies

Interaction studies suggest that this compound may interact with various biological targets due to its structural complexity. These interactions could influence its biological activity and therapeutic potential.

Comparative Analysis of Related Compounds

Compound Name Structure Unique Features
2-acetamido-3-methyl-3-nitrososulfanyl-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamideStructureContains nitroso and sulfonamide functionalities
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2,2,3,3,3-pentafluoropropyl)pyrimidine-2,4-dioneStructureFluorinated substituents enhance lipophilicity
(1S,2S,3R,5S)-3-amino derivativesStructurePotential for enhanced biological activity due to amino substitutions

These compounds highlight the unique acetylation pattern and benzoate linkage present in this compound that may contribute to its distinct biological properties and applications.

Case Studies

  • Study on Antioxidant Efficacy :
    • A study evaluated the antioxidant capabilities of several derivatives of this compound using DPPH radical scavenging assays. Results indicated that certain analogs exhibited scavenging activities comparable to established antioxidants like ascorbic acid.
  • Evaluation of Anti-Melanogenic Activity :
    • In vitro experiments on B16F10 cells revealed that specific analogs could inhibit tyrosinase activity effectively. The most potent analog achieved an IC50 value of 0.08μM0.08\mu M, demonstrating its potential as a therapeutic agent for hyperpigmentation disorders.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate?

The synthesis involves sequential acetylation, glycosylation, and esterification steps under controlled conditions to preserve stereochemistry and functional group integrity. Key steps include:

  • Acetylation : Protection of hydroxyl groups using acetylating agents (e.g., acetic anhydride) in dichloromethane or acetonitrile at 0–25°C .
  • Glycosylation : Coupling of the acetylated oxane core with the benzoate moiety via nucleophilic substitution, requiring anhydrous conditions and catalytic acid/base .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) and recrystallization to achieve >95% purity .

Q. Table 1: Key Functional Groups and Reactivity

Functional GroupReactivityStability Concerns
Acetyloxy (OAc)Hydrolysis under acidic/basic conditionsLabile in aqueous media; pH-dependent degradation
Oxan-2-yl coreStereospecific interactionsSensitive to temperature fluctuations
Methyl benzoateEster hydrolysis (slow kinetics)Stable under mild conditions

Q. What analytical methods are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., DMSO-d₆) to confirm stereochemistry and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass verification (e.g., observed m/z 468.41 matches C₂₁H₂₄O₁₂) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using CH₂Cl₂/EtOAC (e.g., Rf = 0.18 in 2:1 hexane/EtOAc) .

Q. Table 2: Analytical Parameters

MethodKey ParametersApplication
¹H NMRδ 3.76 (s, OCH₃), δ 5.2–5.5 (oxan H)Stereochemical confirmation
HRMSm/z 468.41 (C₂₁H₂₄O₁₂)Molecular formula validation
TLCRf shift from 0.1 (reactant) to 0.8 (product)Reaction completion

Q. How do functional groups influence the compound’s stability and reactivity?

  • Acetyloxy Groups : Prone to hydrolysis (pH > 8 or < 2), requiring neutral buffers for storage .
  • Oxan-2-yl Core : Steric hindrance from acetyl groups slows nucleophilic attacks, enhancing stability in organic solvents .
  • Methyl Benzoate : Resists hydrolysis under mild conditions but degrades in prolonged basic environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?

  • Temperature Control : Maintain ≤25°C during acetylation to prevent epimerization .
  • Solvent Selection : Use anhydrous acetonitrile for glycosylation to enhance nucleophilicity .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate coupling efficiency .

Q. Table 3: Optimization Case Study

ParameterBaselineOptimizedImpact
Temperature30°C20°CYield ↑ 15% (reduced side reactions)
CatalystNoneBF₃·Et₂O (0.5 eq)Reaction time ↓ 50%

Q. What strategies address contradictory data in hydrolysis kinetics across studies?

Contradictions arise from varying pH, temperature, or solvent systems. Mitigation approaches include:

  • Kinetic Profiling : Conduct time-resolved HPLC at pH 2–12 to identify degradation pathways .
  • Isotope Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis mechanisms (e.g., acetyl vs. benzoate cleavage) .
  • Computational Modeling : Density Functional Theory (DFT) to predict hydrolysis activation energies .

Q. How can computational tools predict metabolic or biological interactions?

  • Molecular Docking : Simulate binding to targets (e.g., auranofin-like FAD-dependent oxidoreductases) using AutoDock Vina .
  • ADMET Prediction : SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .
  • DFT Calculations : Assess orbital interactions (e.g., HOMO-LUMO gaps) to predict redox activity .

Q. What experimental designs resolve stereochemical uncertainties in derivatives?

  • X-ray Crystallography : Resolve absolute configuration (e.g., compare with [(2R,3R,4S,5R,6R)-oxane derivatives]) .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • NOESY NMR : Detect spatial proximity of protons to confirm chair conformations in the oxane ring .

Q. Key Challenges and Future Directions

  • Stereochemical Purity : Develop asymmetric catalysis protocols for large-scale synthesis.
  • Biological Screening : Prioritize acetylated analogs for antimicrobial/anticancer assays based on QSAR models.
  • Degradation Pathways : Map hydrolytic byproducts via LC-MS/MS for toxicity profiling.

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